Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone
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Overview
Description
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C₈H₇ClN₄O₄. It is a derivative of hydrazone, formed by the reaction of chloroacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized through the condensation reaction between chloroacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of chloroacetaldehyde (2,4-dinitrophenyl)hydrazone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of the chloro and dinitrophenyl groups, which enhance the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde (2,4-dinitrophenyl)hydrazone
- Benzaldehyde (2,4-dinitrophenyl)hydrazone
- Formaldehyde (2,4-dinitrophenyl)hydrazone
Uniqueness
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other hydrazone derivatives may not be as effective.
Properties
CAS No. |
5135-80-8 |
---|---|
Molecular Formula |
C8H7ClN4O4 |
Molecular Weight |
258.62 g/mol |
IUPAC Name |
N-(2-chloroethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2 |
InChI Key |
KCCZBPFTPLCZGI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl |
Origin of Product |
United States |
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